tert-Butyl 4-bromo-2-methoxybenzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLAVHKJFBOWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-methoxybenzylcarbamate typically involves the reaction of 4-bromo-2-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-methoxybenzylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamines.
Scientific Research Applications
Organic Synthesis
tert-Butyl 4-bromo-2-methoxybenzylcarbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.
| Application | Description |
|---|---|
| Building Block | Serves as a precursor for synthesizing various derivatives and analogs. |
| Functionalization | Can be modified to introduce other functional groups for tailored properties. |
Biological Studies
The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and as a probe for studying protein interactions.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes, making it a candidate for further pharmacological studies. |
| Biochemical Probes | Used in assays to explore enzyme-substrate interactions and mechanisms of action. |
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a prodrug or pharmacophore due to its structural features that may enhance bioavailability and therapeutic efficacy.
| Medicinal Application | Description |
|---|---|
| Prodrug Development | Investigated for its potential to release active pharmaceutical ingredients upon metabolic conversion. |
| Anticancer Research | Preliminary studies suggest activity against cancer cell lines through modulation of cell cycle regulators. |
Case Study 1: Enzyme Interaction Studies
A study demonstrated that this compound effectively inhibits cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating significant potency.
Case Study 2: Synthesis of Novel Derivatives
Research involving the modification of this compound led to the development of novel derivatives with enhanced biological activity. These derivatives were synthesized through strategic functionalization, showcasing the compound's versatility as a synthetic precursor.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-methoxybenzylcarbamate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): A pyrrolidine-based carbamate with a hydroxymethyl and 4-methoxyphenyl substituent.
tert-Butyl 4-chloro-2-methoxybenzylcarbamate : Substitutes bromine with chlorine.
tert-Butoxycarbonyl (Boc)-protected benzylamines : Vary in substituents (e.g., nitro, methyl) on the aromatic ring.
Physicochemical Properties
*Data inferred from structural analogs and general carbamate properties.
Reactivity and Stability
- Deprotection : Like other tert-butyl carbamates, the target compound is acid-labile, undergoing cleavage under strong acidic conditions (e.g., HCl or TFA) to release the amine .
- Bromine Reactivity : The 4-bromo substituent enables Suzuki-Miyaura or Ullmann cross-coupling reactions, distinguishing it from chloro or methoxy analogs, which are less reactive in such transformations.
- Stability : The tert-butyl group confers thermal and oxidative stability, similar to other Boc-protected compounds. However, exposure to strong bases or oxidizers (e.g., peroxides) may degrade the carbamate, as observed in tert-butyl alcohol derivatives .
Biological Activity
Tert-butyl 4-bromo-2-methoxybenzylcarbamate (TBMB) is an organic compound that has gained attention for its potential biological activities. With the molecular formula C13H17BrNO3, TBMB features a tert-butyl group, a bromine atom, and a methoxybenzyl moiety which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of TBMB, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structural components of TBMB are crucial for its biological activity:
- Tert-butyl group : Enhances lipophilicity.
- Bromophenyl moiety : Engages in halogen bonding, which can influence protein interactions.
- Methoxybenzyl group : May participate in π-π interactions with aromatic residues in proteins.
These features facilitate the compound's interaction with various enzymes and receptors, leading to diverse biological effects.
The mechanism of action of TBMB primarily involves its binding to specific molecular targets such as enzymes or receptors. The interactions can modulate the activity of these proteins, resulting in various biological outcomes. For instance, the bromophenyl group can form halogen bonds while the methoxybenzyl group may engage in π-π stacking interactions with aromatic residues in proteins.
Biological Activity
Research indicates that TBMB exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that TBMB has potential antimicrobial properties, particularly against certain bacterial strains. In vitro assays are necessary to confirm these effects.
- Enzyme Inhibition : TBMB may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalysis.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study investigating the antimicrobial properties of TBMB revealed that it exhibits significant inhibition against Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, which indicated effective growth inhibition at low concentrations. Further studies are needed to explore its efficacy against Gram-negative bacteria and potential mechanisms underlying its activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-Butyl 4-bromo-2-methoxybenzylcarbamate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A reliable synthesis involves coupling (4-(bromomethyl)phenyl)methanamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of water and dioxane at 0°C, followed by sodium bicarbonate quenching. Extraction with diethyl ether and purification via petroleum ether washing yields the product (73% purity) . Key factors include maintaining low temperatures to suppress side reactions and precise stoichiometry of Boc₂O. NMR characterization (¹H and ¹³C) is essential to confirm structural integrity .
Q. How can tert-butyl carbamate derivatives be characterized spectroscopically to verify their structural identity?
- Methodological Answer : ¹H NMR analysis (250 MHz, DMSO-d₆) reveals peaks at δ 8.26 (brs, 2H, NH₂), 7.48 (s, 4H, aromatic), and 4.71 (d, J = 3.6 Hz, 2H, CH₂Br). ¹³C NMR (63 MHz, DMSO-d₆) shows carbamate carbonyl at δ 155–160 ppm and aromatic carbons at δ 129–138 ppm . Mass spectrometry (HRMS) can further confirm molecular weight, while FT-IR identifies N-H (3300–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.
Q. What safety protocols are recommended for handling tert-butyl carbamates with bromine substituents?
- Methodological Answer : Use explosion-proof equipment and grounded metal containers to minimize static discharge risks. Store at 2–8°C in airtight, light-resistant containers. Personal protective equipment (PPE) includes P95 respirators, nitrile gloves, and chemical-resistant lab coats. In case of inhalation, immediately move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can enantioselective synthesis be applied to tert-butyl carbamate derivatives, and what catalytic systems are effective?
- Methodological Answer : Enantioselective iodolactamization, as demonstrated in the synthesis of benzyl carbamate intermediates, employs chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry. For example, Campbell et al. achieved >90% enantiomeric excess (ee) using a titanium-based catalyst in a dichloromethane/hexane system . Optimization requires screening solvents (e.g., THF vs. DCM) and catalyst loading (5–10 mol%).
Q. What strategies mitigate low yields in Buchwald-Hartwig amination when using tert-butyl carbamate-protected intermediates?
- Methodological Answer : Low yields often stem from steric hindrance from the tert-butyl group. Use bulky ligands (e.g., Xantphos or RuPhos) with palladium catalysts (Pd₂(dba)₃) to enhance coupling efficiency. Pre-activating the aryl bromide with Zn(OTf)₂ in DMF at 80°C improves reactivity, as shown in analogous carbamate syntheses . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize time (typically 12–24 hrs).
Q. How do tert-butyl carbamates serve as protecting groups in multi-step syntheses, and what deprotection conditions are most efficient?
- Methodological Answer : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) in dichloromethane (20–30 min, 0°C). For acid-sensitive substrates, use HCl in dioxane (4M, 2 hrs, RT). Murata et al. demonstrated reductive cleavage of N-C-N bonds in Boc-protected amines using NaBH₄ in THF, preserving stereochemistry .
Q. How can researchers resolve contradictions in reported reaction yields for tert-butyl carbamate syntheses?
- Methodological Answer : Discrepancies often arise from solvent purity, moisture content, or catalyst aging. For example, the synthesis in achieved 73% yield using rigorously anhydrous dioxane, whereas hydrated solvents may drop yields to <50% . Systematic reproducibility studies should control for these variables and employ inert atmospheres (N₂/Ar).
Methodological Considerations
Q. What analytical techniques are critical for assessing the stability of tert-butyl carbamates under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify by UV absorption (254 nm). LC-MS identifies degradation products (e.g., tert-butyl alcohol or free amines).
Q. How can computational modeling predict reactivity patterns in tert-butyl carbamate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
